2-Thiophen-2-Yl-Azepane (CAS 383128-98-1) is a highly specialized secondary amine building block that merges a seven-membered azepane ring with an electron-rich thiophene bioisostere. In commercial procurement for medicinal chemistry and advanced materials, this compound serves as a premium alternative to standard piperidine or pyrrolidine scaffolds [1]. By replacing a traditional phenyl ring with a thiophene moiety, the scaffold inherently reduces lipophilicity and alters the electronic distribution, while the expanded azepane ring provides unique conformational flexibility and distinct basicity (pKa) profiles [2]. This dual-functional structural tuning makes it an essential precursor for developing metabolically stable central nervous system (CNS) agents, GPCR ligands, and specialized catalysts where precise steric volume and hydrogen-bonding dynamics are required [3].
Buyers attempting to substitute 2-Thiophen-2-Yl-Azepane with cheaper, more common analogs like 2-phenylpiperidine or 2-(thiophen-2-yl)piperidine frequently encounter downstream developability failures [1]. Phenyl-substituted heterocycles are highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism, leading to reactive epoxide intermediates and rapid intrinsic clearance [2]. Furthermore, substituting the seven-membered azepane with a six-membered piperidine locks the nitrogen center into a rigid chair conformation, which restricts the spatial vectors available to the thiophene appendage and alters the basicity of the secondary amine [3]. Procuring the exact 2-Thiophen-2-Yl-Azepane scaffold ensures optimal metabolic shielding and provides the necessary conformational flexibility to achieve high-affinity target engagement without the off-target liabilities associated with highly lipophilic phenyl analogs [1].
The substitution of a benzene ring with a thiophene ring is a well-established strategy to overcome metabolic liabilities. Benzene analogs are highly prone to CYP450 oxidation, whereas thiophene bioisosteres exhibit significantly enhanced resistance to degradation, leading to lower intrinsic clearance (Cl_int) rates [1]. In comparative matched-pair analyses, thiophene-containing scaffolds consistently demonstrate longer half-lives and a reduced propensity for forming toxic reactive metabolites compared to their phenyl counterparts [2].
| Evidence Dimension | CYP450 Oxidation Liability |
| Target Compound Data | Thiophene-containing scaffold (High resistance to oxidation, lower Cl_int) |
| Comparator Or Baseline | Phenyl-containing scaffold (Prone to oxidation, higher Cl_int) |
| Quantified Difference | Significant reduction in intrinsic clearance and toxic metabolite formation |
| Conditions | Human liver microsome (HLM) intrinsic clearance assays |
Procuring the thiophene derivative directly mitigates late-stage attrition risks associated with poor pharmacokinetic stability and toxicity.
The expansion of the nitrogen heterocycle from a six-membered piperidine to a seven-membered azepane fundamentally alters the basicity (pKa) of the secondary amine. Potentiometric titrations of structurally related nitrogen heterocycles reveal that ring size and adjacent substituents dictate the ratio of protonated to free-base species at physiological pH (7.4) [1]. The azepane core provides a distinct pKa profile compared to piperidine, which directly impacts the compound's ability to form critical salt-bridge interactions (e.g., with Glu or Asp residues) in target binding pockets[2].
| Evidence Dimension | Amine pKa and Protonation State |
| Target Compound Data | Azepane core (Distinct pKa, altered protonation ratio at pH 7.4) |
| Comparator Or Baseline | Piperidine core (Standard pKa, rigid protonation behavior) |
| Quantified Difference | Tuned basicity enabling optimized salt-bridge formation |
| Conditions | Potentiometric titration in aqueous environment at physiological pH |
Selecting the azepane core allows chemists to fine-tune receptor affinity and solubility profiles that are unattainable with rigid piperidine alternatives.
Lipophilicity is a major driver of off-target toxicity, including hERG channel inhibition. Replacing a phenyl ring with a thiophene bioisostere effectively reduces the overall lipophilicity (LogP) of the scaffold[1]. The lone pairs on the thiophene sulfur atom can engage in weak hydrogen bonding, increasing polarity and improving aqueous solubility compared to the highly lipophilic, purely hydrocarbon benzene ring [2]. This reduction in lipophilicity is critical for maintaining compound developability and avoiding non-specific protein binding [1].
| Evidence Dimension | Lipophilicity (LogP) / Aqueous Solubility |
| Target Compound Data | Thiophene bioisostere (Lower LogP, improved polarity) |
| Comparator Or Baseline | Phenyl bioisostere (Higher LogP, poor aqueous solubility) |
| Quantified Difference | Measurable decrease in LogP and improved solubility metrics |
| Conditions | Standard octanol-water partition coefficient modeling |
Lower lipophilicity directly translates to easier formulation, better aqueous processability, and a reduced risk of hERG-related toxicity in downstream applications.
Ideal for replacing problematic 2-phenylpiperidine hits that suffer from rapid CYP450 metabolism or excessive lipophilicity, leveraging the thiophene for stability and the azepane for novel vector alignment[1].
The tunable basicity of the azepane nitrogen ensures optimal protonation at physiological pH, making it a superior precursor for synthesizing ligands that require precise salt-bridge interactions in deep binding pockets [2].
The unique steric bulk of the seven-membered ring, combined with the electron-rich thiophene, provides a specialized ligand framework for transition metal catalysis where standard six-membered nitrogen heterocycles fail to provide sufficient steric hindrance [3].